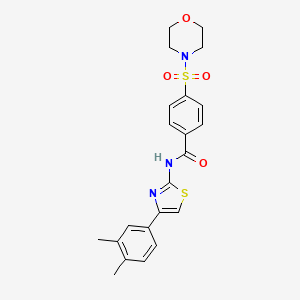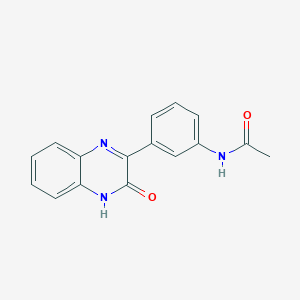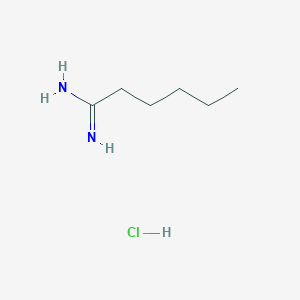
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as DMXAA, is a small molecule drug that has been studied for its potential anti-cancer properties. In
Mecanismo De Acción
The exact mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is not fully understood, but it is believed to activate the immune system and induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then activate endothelial cells and induce tumor necrosis, leading to tumor cell death.
Biochemical and Physiological Effects:
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to induce a number of biochemical and physiological effects, including the activation of immune cells, the induction of cytokine production, and the inhibition of tumor angiogenesis. N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has also been shown to induce vasodilation and increase blood flow to tumors, which may enhance the delivery of anti-cancer agents to the tumor site.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is its potential to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy. However, N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has also been shown to have limited efficacy in certain tumor types and may have toxic side effects in some patients. Additionally, N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has poor solubility and stability, which may limit its use in clinical settings.
Direcciones Futuras
Future research on N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide may focus on improving its solubility and stability, as well as developing new formulations and delivery methods. Additionally, further studies may aim to identify biomarkers that can predict patient response to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide and explore its potential use in combination with other immune therapies. Finally, research may also explore the potential use of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide in other disease settings, such as infectious diseases and autoimmune disorders.
Métodos De Síntesis
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzaldehyde with thiourea to form 4-(3,4-dimethylphenyl)thiazol-2-amine. This intermediate is then reacted with 4-chlorobenzoyl chloride to form N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-chlorobenzamide, which is then treated with morpholine and sodium sulfite to form N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide.
Aplicaciones Científicas De Investigación
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models, including colon, breast, and lung cancer. N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has also been studied in combination with other anti-cancer agents, such as chemotherapy and radiation therapy, and has shown promising results in enhancing their efficacy.
Propiedades
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-15-3-4-18(13-16(15)2)20-14-30-22(23-20)24-21(26)17-5-7-19(8-6-17)31(27,28)25-9-11-29-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYPEWXCDOLWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2974792.png)


![1-[(2,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2974797.png)


![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2974803.png)
![2-(4-Hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2974805.png)
![5-Benzyl-6-methyl-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2974807.png)

